5-(Phenylethynyl)thiophene-2-carbaldehyde
Overview
Description
5-(Phenylethynyl)thiophene-2-carbaldehyde (5-PTCA) is an organic compound that has been used in various scientific research applications. It is a member of the thiophene family of compounds, which are characterized by a five-membered ring structure containing four carbon atoms and one sulfur atom. 5-PTCA is a colorless solid at room temperature and is insoluble in water. It has a strong sulfur-like odor and is highly flammable.
Scientific Research Applications
Synthesis of Novel Compounds : The molecule synthesized from 5-(Phenylethynyl)thiophene-2-carbaldehyde and 3,4-dimethylaniline demonstrates unique structural properties with three aryl rings, indicating its potential for creating novel organic compounds (Crundwell & Crundwell, 2019).
Photochemical Synthesis : This compound is involved in the photochemical synthesis of phenyl-2-thienyl derivatives, highlighting its utility in photochemistry and material science (Antonioletti et al., 1986).
Reactions with Aldehydes : In the presence of samarium diiodide, thiophene-2-carbaldehyde reacts with aromatic and aliphatic aldehydes, which could be significant in organic synthesis and pharmaceutical research (Yang & Fang, 1995).
Covert Marking Pigments : Derivatives of thiophene-2-carbaldehyde have been used in the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes, which can be employed as covert marking pigments, suggesting applications in security and materials science (Ulyankin et al., 2021).
Development of Polyaromatic Structures : The compound has been used in the assembly of polyaromatic thiophene structures, which are significant for their intense color and strong absorption in the UV spectral region, indicating applications in dye and pigment industries (Borisov et al., 2019).
Sensing Applications : 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde has been synthesized for use as a fluorescent sensor for ferric ions, which is important in analytical chemistry for the detection of metal ions (Zhang et al., 2016).
Material Science Applications : A phenyl-thiophene-2-carbaldehyde compound-based flexible substrate material has been developed with potential applications in electronics, especially in the context of flexible and wearable devices (Rahman et al., 2016).
Corrosion Inhibition : Thiophene derivatives have been studied for their effectiveness in inhibiting corrosion of steel in acidic environments, suggesting their potential use in industrial applications (Bouklah et al., 2005).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and calling a poison center or doctor if you feel unwell .
Mechanism of Action
Biochemical Pathways
Without knowledge of the specific targets of 5-(Phenylethynyl)thiophene-2-carbaldehyde, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies are needed to elucidate these details.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
5-(2-phenylethynyl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUACLZRVJOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371868 | |
Record name | 5-(Phenylethynyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17257-10-2 | |
Record name | 5-(Phenylethynyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17257-10-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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